Ethyl 4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 4,4,4-trifluoroacetoacetate, with the chemical formula C6H7F3O3 and CAS registry number 372-31-6, is a compound known for its applications in organic synthesis. This colorless liquid is characterized by its trifluoromethyl and acetoacetyl functional groups . It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used in the synthesis of enantiopure trifluoromethyl-functionalized products
Mode of Action
ETFAA is an active methylene compound that can form a stable carbon anion . This property allows it to undergo various chemical reactions, such as condensation with aldehydes and ketones, to form more complex molecules. The trifluoromethyl group in ETFAA introduces fluorine atoms into the synthesized compounds, which can significantly alter the properties of these compounds, such as their reactivity, stability, and bioavailability.
Biochemical Pathways
As a chemical reagent, ETFAA is involved in synthetic pathways rather than biochemical pathways within a living organism. For example, it is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These compounds can then be used in the development of various pharmaceuticals and agrochemicals .
Result of Action
The primary result of ETFAA’s action is the formation of new organic compounds with a trifluoromethyl group. The introduction of this group can significantly alter the properties of the synthesized compounds, potentially enhancing their stability, reactivity, or bioavailability .
Action Environment
The action of ETFAA is influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other reagents. For instance, the yield and purity of the synthesized compounds can be affected by these factors. As a liquid, ETFAA has a boiling point of 129-130°C and a density of 1.259 g/mL at 25°C . It is soluble in water and organic solvents like ethanol and benzene , which allows it to be used in a variety of synthetic processes.
Biochemical Analysis
Biochemical Properties
Ethyl 4,4,4-trifluoroacetoacetate is used in the synthesis of various compounds such as (S)- and ®-α-trifluoromethyl-aspartic acid and α- trifluoromethyl-serine from chiral CF3-oxazolidines . The compound interacts with these biomolecules in a way that allows for the creation of these products. The nature of these interactions is largely dependent on the specific biochemical reaction being carried out.
Cellular Effects
It is known that the compound can be harmful if swallowed , suggesting that it may have some impact on cellular function
Molecular Mechanism
The molecular mechanism of this compound is largely dependent on the specific biochemical reaction in which it is involved. In the synthesis of enantiopure trifluoromethyl-functionalized products, for example, the compound acts as a reagent
Temporal Effects in Laboratory Settings
It is recommended that the compound be stored in a well-ventilated place and kept cool .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluoroacetoacetate is synthesized through a Claisen condensation reaction. In this process, ethyl trifluoroacetate and ethyl acetate are subjected to a reaction in the presence of an ethanol solution of sodium ethoxide as a catalyst and an organic solvent . The reaction conditions typically involve maintaining the temperature between 10-65°C, with a preferred range of 40-60°C, and a reaction time of 0.5-6 hours .
Industrial Production Methods: The industrial production of this compound follows the same Claisen condensation reaction but is optimized for higher conversion rates and product selectivity. The process involves cooling the reaction solution to 5-10°C, slowly adding trifluoroacetic acid ethyl ester, and controlling the temperature at 10-20°C during the reaction . The product is then separated through vacuum rectification.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4,4-trifluoroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Cyclization Agents: 1,2-diamines and 1,3-diamines are used in cyclization reactions
Major Products:
Substituted Products: Formed from nucleophilic substitution.
Heterocyclic Compounds: Formed from cyclization reactions, including trifluoromethyl-substituted azaheterocycles
Scientific Research Applications
Ethyl 4,4,4-trifluoroacetoacetate is a versatile reagent in scientific research, with applications in various fields:
Chemistry: Used as a building block for synthesizing enantiopure trifluoromethyl-functionalized products.
Biology: Involved in the synthesis of biologically active compounds, including antithyroid agents.
Medicine: Used in the preparation of pharmaceuticals, such as mefloquine.
Industry: Employed in the production of agrochemicals and other organic intermediates.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoroacetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the trifluoromethyl group, making it less reactive in certain synthetic applications.
Ethyl trifluoroacetate: Contains a trifluoromethyl group but lacks the acetoacetyl functionality, limiting its use in certain reactions.
Uniqueness: The presence of both trifluoromethyl and acetoacetyl groups in this compound makes it a unique and highly reactive intermediate, suitable for a wide range of synthetic applications .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJKUQIPRNZDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059905 | |
Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
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Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Vapor Pressure |
6.0 [mmHg] | |
Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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CAS No. |
372-31-6 | |
Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=372-31-6 | |
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Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
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Record name | Ethyl trifluoroacetoacetate | |
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Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |
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Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Record name | Ethyl 4,4,4-trifluoroacetoacetate | |
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Record name | Ethyl (trifluoroacetyl)acetate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl 4,4,4-trifluoroacetoacetate?
A1: this compound has the molecular formula C6H7F3O3 and a molecular weight of 184.12 g/mol. [] -
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques include 1H NMR, 13C NMR, IR, and MS. These techniques help elucidate the structure, confirm the presence of specific functional groups, and analyze the purity of the synthesized compound. [, , ] - , ,
Q3: How is this compound synthesized?
A3: A common method involves the Claisen ester condensation reaction between ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as a catalyst. [, ] - ,
Q4: What is the significance of the trifluoromethyl group in the reactivity of ETFAA?
A4: The trifluoromethyl group is highly electron-withdrawing, making the adjacent methylene group highly acidic. This enhances the reactivity of ETFAA in various reactions, such as alkylation, acylation, and condensation reactions. [, ] - ,
Q5: What are some important reactions of ETFAA in organic synthesis?
A5: ETFAA participates in diverse reactions like:
- Pechmann Condensation: Reacts with phenols to form 4-trifluoromethyl coumarin derivatives, important in pharmaceutical and materials chemistry. [, ] - ,
- Hantzsch Pyridine Synthesis: Forms trifluoromethylated pyridines, versatile scaffolds in drug discovery. [] -
- Heterocycle Formation: Condenses with hydrazines to yield trifluoromethylpyrazoles, valuable for medicinal chemistry and material science. [, ] - ,
- Alkylation Reactions: The acidic methylene group undergoes alkylation with various electrophiles, introducing structural diversity. [, ] - ,
Q6: How does the choice of solvent influence the reactions of ETFAA?
A6: ETFAA exhibits solvent-dependent reactivity, particularly in alkylation, where the ratio of O-alkylation to C-alkylation products varies. Aprotic polar solvents like HMPA favor C-alkylation, while protic solvents can lead to a mixture of products. [, ] - ,
Q7: What are some applications of ETFAA and its derivatives?
A7: ETFAA is a crucial building block for:
- Pharmaceuticals: Synthesizing various trifluoromethylated heterocycles found in drugs like thifluzamide, fluacrypyrim, thiazopyr, and befloxatone. [, ] - ,
- Agrochemicals: Preparing pesticides with enhanced efficacy and modified environmental profiles. [, ] - ,
Q8: Is this compound chiral? Can it be used in asymmetric synthesis?
A8: While ETFAA itself is not chiral, its derivatives, particularly the reduced alcohol product (ethyl 4,4,4-trifluoro-3-hydroxybutanoate), are chiral. This chirality is crucial for biological activity, and ETFAA serves as a starting material in asymmetric synthesis. [, , ] - , ,
Q9: What are some methods for the asymmetric reduction of ETFAA?
A9: Methods for asymmetric reduction include:
- Biocatalysis: Employing enzymes like carbonyl reductases from microorganisms like Saccharomyces uvarum to selectively produce the (R)-enantiomer of the alcohol. [, , ] - , ,
- Catalytic Hydrogenation: Using chiral catalysts like cinchona alkaloid-modified platinum to achieve high enantioselectivity in the hydrogenation of ETFAA. [, ] - ,
Q10: How is computational chemistry used to study ETFAA and its reactions?
A10: Computational methods like DFT calculations are used to:
- Study Tautomerism: Investigate the keto-enol tautomerization of ETFAA, essential for understanding its reactivity and behavior in different solvents. [] -
Q11: Are there any known safety concerns regarding handling this compound?
A11: ETFAA is flammable and should be handled with care. It can also act as an irritant. Always refer to the material safety data sheet (MSDS) before handling the compound. [] -
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